molecular formula C25H22N6O2S B2379717 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 902881-63-4

2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2379717
CAS No.: 902881-63-4
M. Wt: 470.55
InChI Key: ZELAMDKWZRTVDS-UHFFFAOYSA-N
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Description

2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features an indole moiety, a pteridine ring, and a thioether linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tryptamine with a pteridine derivative under specific conditions to form the core structure. The thioether linkage is introduced through a nucleophilic substitution reaction, and the final acetamide group is added via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The pteridine ring can be reduced to form dihydropteridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution at the thioether linkage can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pteridine ring can participate in redox reactions, influencing cellular oxidative stress levels. The thioether linkage may facilitate interactions with thiol-containing biomolecules, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and amide linkage but differs in the substituents on the phenyl ring.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a similar indole moiety but has a naphthalene ring instead of a pteridine ring.

    3-(1H-Indol-3-yl)isoindolin-1-one derivatives: Feature the indole moiety but differ in the core structure and functional groups .

Uniqueness

2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its combination of an indole moiety, a pteridine ring, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2S/c1-16-6-8-18(9-7-16)29-21(32)15-34-25-30-23-22(26-11-12-27-23)24(33)31(25)13-10-17-14-28-20-5-3-2-4-19(17)20/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELAMDKWZRTVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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